molecular formula C25H16N2S2 B12617878 5-(Methylsulfanyl)-7-(naphthalen-2-yl)-2-phenyl-1,3-benzothiazole-4-carbonitrile CAS No. 918801-28-2

5-(Methylsulfanyl)-7-(naphthalen-2-yl)-2-phenyl-1,3-benzothiazole-4-carbonitrile

Cat. No.: B12617878
CAS No.: 918801-28-2
M. Wt: 408.5 g/mol
InChI Key: QEHBYNPDLACAIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Methylsulfanyl)-7-(naphthalen-2-yl)-2-phenyl-1,3-benzothiazole-4-carbonitrile is a complex organic compound that features a benzothiazole core substituted with a naphthalene ring, a phenyl group, a methylsulfanyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylsulfanyl)-7-(naphthalen-2-yl)-2-phenyl-1,3-benzothiazole-4-carbonitrile typically involves multi-step organic reactions. One common approach is to start with the benzothiazole core and introduce the substituents through a series of reactions such as Friedel-Crafts acylation, nucleophilic substitution, and cyclization reactions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Methylsulfanyl)-7-(naphthalen-2-yl)-2-phenyl-1,3-benzothiazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Mechanism of Action

The mechanism of action of 5-(Methylsulfanyl)-7-(naphthalen-2-yl)-2-phenyl-1,3-benzothiazole-4-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Methylsulfanyl)-7-(naphthalen-2-yl)-2-phenyl-1,3-benzothiazole-4-carbonitrile is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and development in various scientific and industrial fields.

Properties

CAS No.

918801-28-2

Molecular Formula

C25H16N2S2

Molecular Weight

408.5 g/mol

IUPAC Name

5-methylsulfanyl-7-naphthalen-2-yl-2-phenyl-1,3-benzothiazole-4-carbonitrile

InChI

InChI=1S/C25H16N2S2/c1-28-22-14-20(19-12-11-16-7-5-6-10-18(16)13-19)24-23(21(22)15-26)27-25(29-24)17-8-3-2-4-9-17/h2-14H,1H3

InChI Key

QEHBYNPDLACAIN-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C2=C(C(=C1)C3=CC4=CC=CC=C4C=C3)SC(=N2)C5=CC=CC=C5)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.